1-Palmitoyl-3-arachidoyl-rac-glycerol

説明

特性

IUPAC Name |

(3-hexadecanoyloxy-2-hydroxypropyl) icosanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-36-37(40)35-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAFLRBKCCJDQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of 1-Palmitoyl-3-arachidoyl-rac-glycerol?

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Palmitoyl-3-arachidoyl-rac-glycerol. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visualizations of relevant biological pathways.

Chemical and Physical Properties

This compound is a diacylglycerol (DAG) that contains a palmitic acid moiety at the sn-1 position and an arachidic acid moiety at the sn-3 position of the glycerol (B35011) backbone.[1] As a diacylglycerol, it is a key lipid molecule that can be involved in various cellular processes.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C39H76O5 | [1] |

| Molecular Weight | 625.0 g/mol | [1] |

| Physical State | Solid | [1] |

| Solubility in DMF | 20 mg/mL | [1] |

| Solubility in DMSO | 30 mg/mL | [1] |

| Solubility in Ethanol | 0.25 mg/mL | [1] |

| Solubility in PBS (pH 7.2) | 0.7 mg/mL | [1] |

| Storage Temperature | -20°C | [1] |

| Stability | ≥ 4 years (at -20°C) | [1] |

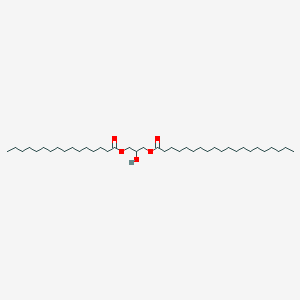

Chemical Structure

Below is a 2D representation of the chemical structure of this compound.

References

The Dual Facets of a Lipid Intermediate: A Technical Guide to 1-Palmitoyl-3-arachidoyl-rac-glycerol in Cellular Metabolism

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological role and function of 1-Palmitoyl-3-arachidoyl-rac-glycerol, a specific 1,3-diacylglycerol (1,3-DAG), within the intricate network of cellular metabolism. While its isomer, 1,2-diacylglycerol, is a well-established second messenger in critical signaling pathways, this compound primarily serves as a metabolic intermediate in the dynamic synthesis and catabolism of triacylglycerols. This document delineates the metabolic fate of this molecule, explores the enzymatic processes governing its turnover, and contrasts its function with its signaling-active counterpart. Detailed experimental protocols for the analysis of diacylglycerol species and quantitative data are presented to support further research in this area. Furthermore, key metabolic pathways are visualized to provide a clear understanding of the cellular journey of this compound.

Introduction: The Dichotomy of Diacylglycerol Function

Diacylglycerols (DAGs) are pivotal lipid molecules that occupy a central position in cellular physiology, acting as both structural components of membranes, key metabolic intermediates, and critical signaling molecules.[1][2] The specific biological activity of a DAG molecule is exquisitely determined by its stereochemistry—the positional attachment of its two fatty acid chains to the glycerol (B35011) backbone.[2][3] The two primary isomers, sn-1,2-diacylglycerol and sn-1,3-diacylglycerol, exhibit distinct and non-overlapping functions within the cell.[3]

-

sn-1,2-Diacylglycerols: These isomers are potent second messengers, most notably generated at the plasma membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[2][3] Their specific conformation enables them to bind to and activate a range of effector proteins, including Protein Kinase C (PKC) isoforms, which are central to signaling cascades that regulate cell proliferation, differentiation, survival, and motility.[1][4][5]

-

sn-1,3-Diacylglycerols: In stark contrast, 1,3-diacylglycerols are not physiological activators of PKC and, therefore, do not participate in these signaling pathways.[3] Their primary role is that of a metabolic intermediate in the synthesis and degradation of triacylglycerols (TAGs), the main form of energy storage in cells.[1][3]

This guide focuses on a specific 1,3-diacylglycerol, This compound , which is composed of a saturated fatty acid, palmitic acid (16:0), at the sn-1 position and a polyunsaturated fatty acid, arachidonic acid (20:4), at the sn-3 position. While direct experimental data on this specific molecule is limited, its biological role can be largely inferred from the well-characterized metabolism of 1,3-DAGs and the known metabolic fates of its constituent fatty acids.

Metabolic Role and Function of this compound

As a 1,3-diacylglycerol, the principal function of this compound is as a transient intermediate in lipid metabolism. It is primarily involved in the pathways of triacylglycerol breakdown (lipolysis) and, to a lesser extent, in the initial stages of TAG synthesis under specific conditions.

Formation of this compound

This compound is predominantly generated through the hydrolysis of triacylglycerols. This process is catalyzed by lipases that exhibit specificity for the sn-1 and sn-3 positions of the TAG molecule.[2]

-

Extracellular Formation: During the digestion of dietary fats, lingual and gastric lipases initiate the breakdown of TAGs, preferentially cleaving fatty acids from the sn-3 position. Pancreatic lipase (B570770) continues this process in the small intestine, acting on the sn-1 and sn-3 positions.[2] If the parent TAG contained palmitic acid at sn-1 and arachidonic acid at sn-3, this process could yield this compound, although this is less common as dietary TAGs are further broken down to monoacylglycerols and free fatty acids for absorption.[6]

-

Intracellular Lipolysis: Within cells, the mobilization of stored fat from lipid droplets is initiated by adipose triglyceride lipase (ATGL), which shows specificity for the sn-1 and sn-3 positions of TAGs. This action would release a fatty acid and generate a 1,3-diacylglycerol, such as this compound, if the parent TAG had the corresponding fatty acid composition.

Metabolic Fate of this compound

Once formed, this compound is further metabolized by intracellular lipases, primarily hormone-sensitive lipase (HSL) and monoacylglycerol lipase (MGL), which hydrolyze the remaining ester bonds to release glycerol and free fatty acids (palmitic acid and arachidonic acid). These breakdown products then enter their respective metabolic pathways:

-

Glycerol: The glycerol backbone is transported to the liver, where it is phosphorylated by glycerol kinase to glycerol-3-phosphate. This can then enter glycolysis to be used for energy or gluconeogenesis to be converted into glucose.[7]

-

Palmitic Acid: This saturated fatty acid can be activated to its acyl-CoA form and undergo β-oxidation in the mitochondria to generate ATP. Alternatively, it can be re-esterified into other lipids, such as phospholipids (B1166683) or triacylglycerols for storage.[4]

-

Arachidonic Acid: This polyunsaturated fatty acid is a precursor for the synthesis of a wide range of signaling molecules known as eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, which are involved in inflammation and other physiological processes.[7] It can also be incorporated into membrane phospholipids.[4]

Dietary 1,3-diacylglycerols have also been studied for their potential metabolic benefits. Research suggests that diets enriched in 1,3-DAG oil may lead to reduced body fat accumulation and improved insulin (B600854) resistance by promoting fat oxidation in skeletal muscle and suppressing glucose production in the liver.[8][9]

Quantitative Data

| Parameter | Typical Value/Range | Cell/Tissue Type | Method | Reference |

| DAG Detection Limit (ESI-MS) | 0.1-0.4 pmol/µL | RAW 264.7 macrophages | Electrospray Ionization Mass Spectrometry | [3] |

| DAG Quantification Reproducibility | < 10% variation | RAW 264.7 macrophages | Electrospray Ionization Mass Spectrometry | [3] |

| 1,3-DAG Content in Edible Oils | ~70% of total DAG | Various edible oils | Enzymatic Synthesis & Analysis | [10] |

| Enzymatic Synthesis Yield of 1,3-Dipalmitin | >99% purity | N/A | Solvent-free enzymatic esterification | [9] |

Experimental Protocols

The analysis of specific diacylglycerol species like this compound requires sensitive and specific analytical techniques. Mass spectrometry-based approaches are the current standard.

Quantification of Diacylglycerol Species by ESI-MS/MS

This protocol is adapted from methods described for the quantitative analysis of DAG species from biological extracts.[1][3]

Objective: To quantify the amount of this compound in a cellular lipid extract.

Materials:

-

Cell sample

-

Internal standard (e.g., a deuterated or odd-chain 1,3-DAG)

-

Chloroform (B151607), Methanol, Water (for lipid extraction)

-

Solvents for mass spectrometry (e.g., acetonitrile, isopropanol, formic acid)

-

Electrospray ionization tandem mass spectrometer (ESI-MS/MS)

Procedure:

-

Lipid Extraction:

-

Homogenize the cell pellet in a mixture of chloroform and methanol.

-

Add water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Sample Preparation:

-

Resuspend the dried lipid extract in a suitable solvent for injection.

-

Add a known amount of the internal standard.

-

-

Mass Spectrometry Analysis:

-

Inject the sample into the ESI-MS/MS system.

-

Use a precursor ion scan or multiple reaction monitoring (MRM) to specifically detect the [M+Na]+ or [M+NH4]+ adduct of this compound and the internal standard.

-

The fragmentation pattern in MS/MS can confirm the identity of the fatty acyl chains.

-

-

Quantification:

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of this compound using a calibration curve generated with known amounts of a synthetic standard.

-

Visualizing Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involving this compound.

Caption: Metabolic fate of this compound.

References

- 1. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Protection of palmitic acid-mediated lipotoxicity by arachidonic acid via channeling of palmitic acid into triglycerides in C2C12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Diacylglycerol metabolism and homeostasis in fungal physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 8. Dietary 1,3-diacylglycerol protects against diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solvent-free enzymatic synthesis of 1, 3-diacylglycerols by direct esterification of glycerol with saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure, Isomerism, and Analysis of 1-Palmitoyl-3-arachidoyl-rac-glycerol

Abstract: Diacylglycerols (DAGs) are critical lipid molecules that serve as metabolic intermediates and key signaling messengers. The precise structure and stereochemistry of a DAG molecule dictates its biological function and metabolic fate. However, the inherent structural similarity among DAG isomers presents significant challenges for their synthesis, separation, and characterization. This technical guide provides a comprehensive overview of 1-Palmitoyl-3-arachidoyl-rac-glycerol, a specific 1,3-diacylglycerol. It details its chemical structure, explores the concepts of positional and stereoisomerism in related DAGs, presents its physicochemical properties, and outlines detailed experimental protocols for the chromatographic separation of DAG isomers. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, biochemistry, and medicinal chemistry.

Structure and Isomerism of Diacylglycerols

This compound is a diacylglycerol molecule where the hydroxyl groups at the sn-1 and sn-3 positions of the glycerol (B35011) backbone are esterified with palmitic acid (a saturated 16-carbon fatty acid) and arachidic acid (a saturated 20-carbon fatty acid), respectively. The sn-2 position contains a free hydroxyl group.

The term "rac-glycerol" indicates that the compound is prepared from a racemic starting material, but the 1,3-diacylglycerol molecule itself, with two different acyl chains, is prochiral. It does not have a chiral center and is achiral. However, the sn-2 carbon is a prochiral center, meaning it can become a chiral center upon substitution, for instance, through phosphorylation by a diacylglycerol kinase.

The complexity of diacylglycerol analysis arises from the existence of closely related isomers:

-

Positional Isomers : These isomers differ in the positions of the acyl chains on the glycerol backbone. For the fatty acids palmitic (P) and arachidic (A), the primary positional isomers are the 1,3-DAG (1-Palmitoyl-3-arachidoyl-glycerol) and the 1,2- or 2,3-DAGs (e.g., 1-Palmitoyl-2-arachidoyl-glycerol).

-

Stereoisomers (Enantiomers) : While 1,3-DAGs with different acyl groups are prochiral, 1,2-diacylglycerols are chiral at the sn-2 position. They exist as a pair of enantiomers: the sn-1,2- and sn-2,3-diacylglycerols. For example, sn-1-palmitoyl-2-arachidoyl-glycerol and its enantiomer, sn-2-palmitoyl-3-arachidoyl-glycerol, are distinct stereoisomers with potentially different biological activities.

Caption: Logical relationship between 1,3-DAG and its chiral positional isomers.

Physicochemical and Quantitative Data

The properties of this compound are summarized below. This data is crucial for designing experimental conditions for its handling, dissolution, and analysis.

| Property | Value | Source |

| CAS Number | 90669-23-1 | [1] |

| Molecular Formula | C₃₉H₇₆O₅ | [1] |

| Molecular Weight | 625.0 g/mol | [1] |

| Physical Form | Solid | [1] |

| Solubility | ||

| DMF | 20 mg/mL | [1] |

| DMSO | 30 mg/mL | [1] |

| Ethanol | 0.25 mg/mL | [1] |

| PBS (pH 7.2) | 0.7 mg/mL | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | -20°C |

Experimental Protocols: Synthesis and Separation

The precise analysis of DAGs requires robust methods for both their synthesis and their separation from complex isomeric mixtures.

General Chemoenzymatic Synthesis Workflow

The synthesis of specific DAG isomers often involves a multi-step process utilizing protecting groups and enzymatic reactions to ensure regioselectivity. The following diagram illustrates a general workflow for synthesizing a 1,2-diacylglycerol, which can be a precursor or an isomeric standard. A similar strategy with different protecting groups can be adapted for 1,3-DAG synthesis.

Caption: General chemoenzymatic workflow for diacylglycerol synthesis.

Protocol 1: Separation of Positional Isomers via RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is an effective method for separating 1,2(2,3)- and 1,3-positional isomers of diacylglycerols.[2][3]

-

Objective : To separate 1-Palmitoyl-3-arachidoyl-glycerol (1,3-DAG) from its 1,2- and 2,3- counterparts.

-

Instrumentation : HPLC system with a UV detector.

-

Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : Isocratic elution with 100% acetonitrile (B52724) is often effective.[2][3] The specific mobile phase may require optimization based on the exact acyl chains.

-

Flow Rate : Typically 1.0 mL/min.

-

Principle of Separation : The elution order is based on the molecule's polarity and shape. Generally, 1,3-DAGs are less polar and elute earlier than the corresponding 1,2(2,3)-DAGs.[2] The more compact structure of the 1,2(2,3)-isomers leads to a larger interaction surface with the stationary phase, resulting in longer retention times.

-

Sample Preparation : Dissolve the DAG mixture in a suitable organic solvent (e.g., chloroform (B151607) or the mobile phase) to a known concentration (e.g., 1 mg/mL).

-

Expected Outcome : A chromatogram showing baseline or near-baseline separation of the 1,3-DAG peak from the later-eluting 1,2(2,3)-DAG peak.

Protocol 2: Separation of Enantiomers via Chiral Chromatography

Once positional isomers are separated, the chiral 1,2(2,3)-DAG fraction can be resolved into its constituent enantiomers (sn-1,2 and sn-2,3) using chiral chromatography, often after derivatization.[4] Supercritical Fluid Chromatography (SFC) is a powerful technique for this purpose.[5][6]

-

Objective : To resolve a racemic mixture of 1,2(2,3)-diacylglycerols into individual enantiomers.

-

Instrumentation : SFC system coupled with a mass spectrometer (MS) for sensitive detection.

-

Derivatization (Optional but Recommended) : To improve chromatographic resolution and detection sensitivity, DAGs can be derivatized. A common method is to react the free hydroxyl group with an isocyanate to form urethane (B1682113) derivatives, such as 3,5-dinitrophenylurethanes (3,5-DNPU).[7][8]

-

Chiral Stationary Phase (CSP) : An amylose-based chiral column, such as one with a tris(3,5-dimethylphenylcarbamate) derivative, is highly effective for separating DAG enantiomers.[5][6]

-

Mobile Phase :

-

Temperature and Backpressure : These parameters must be carefully optimized (e.g., 40°C, 150 bar) to achieve the best separation.

-

Detection : Mass Spectrometry (MS) provides high selectivity and sensitivity for identifying the eluted enantiomers based on their mass-to-charge ratio.

-

Expected Outcome : Two distinct peaks in the chromatogram corresponding to the sn-1,2- and sn-2,3-enantiomers. The elution order depends on the specific CSP and analytical conditions.[9]

Caption: Experimental workflow for the separation of DAG positional and stereoisomers.

References

- 1. caymanchem.com [caymanchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral supercritical fluid chromatography of monoacylglycerol and diacylglycerol enantiomers in biological samples: Adjusting selectivity via column coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aocs.org [aocs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Rapid separations of diacyl- and dialkylglycerol enantiomers by high performance liquid chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula for 1-Palmitoyl-3-arachidoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Palmitoyl-3-arachidoyl-rac-glycerol, a diacylglycerol (DAG) of significant interest in lipid research and cellular signaling. This document outlines its chemical properties, relevant experimental protocols, and its role in biological pathways.

Core Compound Information

CAS Number: 90669-23-1[1][2][3][4][5]

Molecular Formula: C₃₉H₇₆O₅[1][5]

Physicochemical Data

A summary of the key quantitative data for this compound is presented below. This data is essential for its application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 625.0 g/mol | [1][5] |

| Purity | ≥98% | [1][5] |

| Physical Form | Solid | [1][5] |

| Solubility | DMF: 20 mg/ml DMSO: 30 mg/ml Ethanol: 0.25 mg/ml PBS (pH 7.2): 0.7 mg/ml | [1][5] |

| Storage Temperature | -20°C | [5] |

| Stability | ≥ 4 years | [1][5] |

| Synonyms | DG(16:0/0:0/20:0), 1-Palmitin-3-Arachidin | [1][5] |

Biological Context: The Diacylglycerol (DAG) Signaling Pathway

This compound is a diacylglycerol. In cellular biology, DAGs are crucial second messengers that are transiently produced in membranes upon the activation of phospholipase C (PLC).[6] PLC cleaves phospholipids, most notably phosphatidylinositol 4,5-bisphosphate (PIP₂), into inositol (B14025) trisphosphate (IP₃) and DAG. This action triggers a cascade of downstream cellular events.

The primary role of DAG is the activation of Protein Kinase C (PKC).[1][2][3][7] Beyond PKC, DAG signaling pathways involve other effectors such as protein kinase D (PKD), Ras guanine (B1146940) nucleotide-releasing proteins (RasGRPs), and Munc-13.[3][8] The precise regulation of DAG levels, managed by enzymes like diacylglycerol kinases (DGKs), is vital for maintaining cellular homeostasis.[1][7] Dysregulation of DAG signaling has been implicated in various diseases, including cancer and type 2 diabetes.[7][8]

Figure 1. Simplified Diacylglycerol (DAG) Signaling Pathway.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following sections detail representative methodologies for the synthesis and quantification of 1,3-diacylglycerols, which are directly applicable.

General Workflow for Enzymatic Synthesis and Purification

The synthesis of specific 1,3-diacylglycerols like this compound can be achieved through enzyme-catalyzed esterification followed by purification steps. This workflow ensures high purity of the final product.

Figure 2. General workflow for 1,3-Diacylglycerol synthesis.

Method 1: Enzymatic Synthesis of 1,3-Diacylglycerols

This protocol is adapted from general methods for producing 1,3-DAGs via lipase-catalyzed esterification in a solvent-free system.[9][10]

1. Materials and Reagents:

- Glycerol (purity > 99%)

- Palmitic Acid

- Arachidic Acid

- Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM or Lipozyme TL IM)

- Vacuum pump

- Reaction vessel (e.g., pear-shaped flask) with magnetic stirring and temperature control

2. Procedure:

- Combine glycerol and the fatty acids (palmitic acid and arachidic acid) in the reaction vessel. A molar ratio of fatty acids to glycerol of 2:1 is typically used.[9]

- Add the immobilized lipase. The amount is usually between 5-15% by weight of the total reactants.[9][11]

- Heat the mixture to the optimal reaction temperature for the chosen enzyme (e.g., 40-75°C).[10][12]

- Apply a vacuum (e.g., 4 mm Hg) to remove the water produced during the esterification, which drives the reaction forward.[9]

- Maintain the reaction with constant stirring for a period ranging from 3 to 24 hours. The reaction progress can be monitored by analyzing the content of free fatty acids (FFA), monoacylglycerols (MAG), diacylglycerols (DAG), and triacylglycerols (TAG).[9][11]

- After the reaction, filter the mixture to remove the immobilized enzyme, which can often be reused.[11]

3. Purification (Multi-Stage Molecular Distillation): [12]

- First Stage: The crude product is subjected to molecular distillation at a high temperature (e.g., 170-190°C) to remove unreacted free fatty acids and by-product monoacylglycerols.

- Second Stage: The remaining mixture is distilled at a higher temperature to separate the desired diacylglycerols from the heavier triacylglycerols.

Method 2: Quantitative Analysis of Cellular Diacylglycerol

This protocol provides a method for the sensitive quantification of DAG from cell or tissue samples using a kinase assay.[6]

1. Materials and Reagents:

- Cell samples (approx. 2 x 10⁶ cells)

- Phosphate-buffered saline (PBS)

- Chloroform, Methanol

- Solubilizing buffer (7.5% w/v octyl-β-D-glucoside, 5 mM cardiolipin (B10847521) in 1 mM DETAPAC, pH 7.0)

- E. coli DAG kinase

- [γ-³³P]-ATP or [γ-³²P]-ATP

- Thin Layer Chromatography (TLC) plates and developing solvents

2. Procedure:

- Lipid Extraction: Wash cells with PBS and perform a total lipid extraction using the Bligh and Dyer method (chloroform/methanol/water). Dry the organic (chloroform) phase under a stream of nitrogen.

- DAG Kinase Assay:

- Resuspend the dried lipids in the solubilizing buffer by vigorous vortexing.

- Add the reaction buffer, DTT, and E. coli DAG kinase to the lipid sample on ice.

- Initiate the phosphorylation reaction by adding radiolabeled ATP.

- Incubate at 25°C for 30-60 minutes. The DAG kinase will specifically phosphorylate DAG to form radiolabeled phosphatidic acid (PA).

- Stop the reaction and re-extract the lipids.

- Separation and Detection:

- Spot the extracted lipids onto a TLC plate alongside a PA standard.

- Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid; 65/15/5, v/v/v).

- Dry the plate and expose it to a phospho-imaging screen or autoradiography film.

- The amount of DAG in the original sample is proportional to the radioactivity of the PA spot, which can be quantified by densitometry or scintillation counting.

References

- 1. Diacylglycerol pathway | PPTX [slideshare.net]

- 2. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]

- 4. This compound - CAS:90669-23-1 - KKL Med Inc. [m.kklmed.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Quantitative Analysis of Cellular Diacylglycerol Content [bio-protocol.org]

- 7. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Commercial suppliers and purchasing options for 1-Palmitoyl-3-arachidoyl-rac-glycerol standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercially available 1-Palmitoyl-3-arachidoyl-rac-glycerol standard. It covers its chemical properties, commercial suppliers, purchasing options, and relevant experimental contexts for its use in research and development.

Introduction to this compound

This compound is a diacylglycerol (DAG) that contains a palmitic acid (16:0) at the sn-1 position and an arachidic acid (20:0) at the sn-3 position of the glycerol (B35011) backbone.[1] As a 1,3-diacylglycerol, it is a positional isomer of the more commonly studied 1,2- or 2,3-diacylglycerols. While 1,2-diacylglycerols are well-known second messengers that activate protein kinase C (PKC), 1,3-diacylglycerols are generally considered to be less potent in this role.[2] Instead, they are significant as intermediates in the biosynthesis of triacylglycerols and are involved in distinct metabolic pathways.[3] The availability of a high-purity standard is crucial for its accurate identification and quantification in various biological matrices, and for studying its specific metabolic and signaling roles.

Commercial Suppliers and Purchasing Options

The primary commercial supplier of high-purity this compound standard is Cayman Chemical. This standard is also available through various distributors. The technical specifications of the standard offered by Cayman Chemical are summarized below.

Table 1: Technical Data for this compound Standard

| Property | Value | Reference |

| CAS Number | 90669-23-1 | [1] |

| Molecular Formula | C₃₉H₇₆O₅ | [1] |

| Formula Weight | 625.0 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A solid | [1] |

| Solubility | DMF: 20 mg/ml, DMSO: 30 mg/ml, Ethanol: 0.25 mg/ml, PBS (pH 7.2): 0.7 mg/ml | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Purchasing options for this standard are detailed in the table below, providing a comparison of suppliers, catalog numbers, available quantities, and pricing.

Table 2: Purchasing Options for this compound Standard

| Supplier | Distributor | Catalog Number | Quantities Available | Price (USD) |

| Cayman Chemical | - | 28557 | 1 mg, 5 mg, 10 mg, 25 mg | Contact for pricing |

| Bertin Bioreagent | 28557 | 1 mg, 5 mg, 10 mg, 25 mg | Contact for pricing[4] | |

| Cambridge Bioscience | CAY28557-5 mg | 5 mg | Contact for pricing[5] | |

| Caltag Medsystems | TAR-T85055 | Contact for details | Contact for pricing | |

| Amsbio | AMS.T85055-50-MG | 50 mg | Contact for pricing[6] | |

| KKL Med Inc. | - | Contact for details | Contact for pricing[7] |

Note: Pricing is subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

Diacylglycerol Signaling and Metabolism

Diacylglycerols are key molecules in cellular signaling and metabolism. While 1,2-diacylglycerols are famously known for their role in activating protein kinase C (PKC), 1,3-diacylglycerols follow different metabolic routes and have distinct signaling properties.[2] The general diacylglycerol signaling pathway, primarily initiated by 1,2-DAG, is depicted below.

Caption: General Diacylglycerol (DAG) Signaling Pathway.

Experimental Protocols

While specific experimental protocols for this compound are not extensively documented in the literature, its structural similarity to other 1,3-diacylglycerols allows for the adaptation of existing methodologies. Below are representative protocols for the extraction, analysis, and enzymatic synthesis of 1,3-diacylglycerols.

Lipid Extraction from Biological Samples for Diacylglycerol Analysis

This protocol is a modified Bligh and Dyer method suitable for the extraction of total lipids, including diacylglycerols, from cell or tissue samples.[8]

Materials:

-

Methanol

-

0.9% NaCl solution

-

Internal standard (e.g., a synthetic diacylglycerol with odd-chain fatty acids not present in the sample)

-

Glass centrifuge tubes with Teflon-lined caps

-

Nitrogen gas stream

Procedure:

-

Homogenize the biological sample (e.g., cell pellet or tissue) in a glass tube.

-

Add the internal standard to the homogenate.

-

Add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture to the homogenate.

-

Vortex thoroughly for 1 minute to ensure complete mixing.

-

Add 1.25 volumes of chloroform and vortex for 30 seconds.

-

Add 1.25 volumes of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Resuspend the dried lipids in a suitable solvent for downstream analysis (e.g., chloroform:methanol 1:1, v/v).

Quantification of Diacylglycerols using an Enzymatic Assay

This protocol outlines a general enzymatic assay for the quantification of total diacylglycerols in a sample, which can be adapted from commercially available kits.[9][10]

Principle: Diacylglycerol is first phosphorylated by a specific kinase to form phosphatidic acid. The phosphatidic acid is then hydrolyzed by a lipase (B570770) to generate glycerol-3-phosphate, which is subsequently oxidized to produce a detectable signal (e.g., fluorescence or color).

Materials:

-

Diacylglycerol Assay Kit (e.g., from Abcam or Cell Biolabs)

-

Extracted lipid sample (from Protocol 4.1)

-

This compound standard for creating a standard curve

-

Microplate reader capable of fluorescence or absorbance measurements

Procedure:

-

Prepare a standard curve using the this compound standard according to the kit manufacturer's instructions.

-

Resuspend the dried lipid extract in the assay buffer provided in the kit.

-

In a 96-well plate, add the resuspended samples, standards, and blanks.

-

Add the kinase mixture to initiate the phosphorylation of DAG to phosphatidic acid. Incubate as recommended by the manufacturer.

-

Add the lipase solution to hydrolyze the phosphatidic acid. Incubate as recommended.

-

Add the detection enzyme mixture, which will lead to the generation of the fluorescent or colorimetric signal.

-

Measure the signal using a microplate reader at the appropriate wavelength.

-

Calculate the concentration of diacylglycerol in the samples by comparing their signal to the standard curve.

Caption: Workflow for Enzymatic Quantification of Diacylglycerol.

Analysis of 1,3-Diacylglycerols by Mass Spectrometry

For the specific analysis and quantification of this compound, liquid chromatography-mass spectrometry (LC-MS) is the method of choice.[8][11][12][13][14]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source

Procedure:

-

Chromatographic Separation:

-

Inject the extracted lipid sample (from Protocol 4.1) onto a suitable HPLC column (e.g., a C18 reversed-phase column).

-

Use a gradient elution with solvents such as methanol, acetonitrile, and water, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

For targeted quantification, use Selected Reaction Monitoring (SRM) on a triple quadrupole instrument. The precursor ion would be the [M+NH₄]⁺ or [M+H]⁺ adduct of this compound, and the fragment ions would correspond to the neutral loss of the palmitic and arachidic acid chains.

-

For untargeted analysis, use a high-resolution mass spectrometer to obtain accurate mass measurements of the precursor and fragment ions.

-

-

Data Analysis:

-

Identify this compound based on its retention time and specific mass-to-charge ratio (m/z) and fragmentation pattern, confirmed by comparison with the pure standard.

-

Quantify the lipid by integrating the peak area and comparing it to a standard curve generated with the this compound standard.

-

Conclusion

The this compound standard is an essential tool for researchers investigating the specific roles of 1,3-diacylglycerols in cellular metabolism and signaling. This guide provides a comprehensive overview of its commercial availability and presents adaptable experimental protocols for its extraction and analysis. The use of this high-purity standard will enable more precise and reliable studies, contributing to a deeper understanding of lipid biology in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Biochemicals - CAT N°: 28557 [bertin-bioreagent.com]

- 5. This compound - Cayman Chemical [bioscience.co.uk]

- 6. amsbio.com [amsbio.com]

- 7. This compound - CAS:90669-23-1 - KKL Med Inc. [m.kklmed.com]

- 8. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diacylglycerol Assay Kit (ab242293) | Abcam [abcam.com]

- 10. DAG Assay Kit [cellbiolabs.com]

- 11. Diacylglycerol Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 12. aocs.org [aocs.org]

- 13. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectroscopyonline.com [spectroscopyonline.com]

The Metabolic Journey of 1-Palmitoyl-3-arachidoyl-rac-glycerol in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-3-arachidoyl-rac-glycerol (PAG) is a specific diacylglycerol (DAG) isomer with distinct metabolic implications. Unlike the well-studied sn-1,2-diacylglycerols that act as crucial second messengers, 1,3-diacylglycerols such as PAG primarily serve as intermediates in lipid metabolism. This technical guide delineates the putative metabolic fate of PAG in mammalian cells, focusing on its hydrolysis, acylation, and potential isomerization. We provide a comprehensive overview of the key enzymes involved, present hypothetical quantitative data to illustrate metabolic flux, and offer detailed experimental protocols for investigating its metabolism. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular processes governing the fate of this unique lipid species.

Introduction

Diacylglycerols (DAGs) are a class of glycerolipids that play central roles in cellular physiology, acting as both metabolic intermediates and signaling molecules. The biological function of a DAG molecule is critically dependent on the stereochemistry of its fatty acyl chains on the glycerol (B35011) backbone. While sn-1,2-diacylglycerols are potent activators of protein kinase C (PKC) and other signaling proteins, 1,3-diacylglycerols are generally not considered to be signaling molecules. Instead, they are primarily involved in the synthesis and breakdown of triacylglycerols (TAGs)[1][2][3].

This compound (PAG) is a 1,3-diacylglycerol containing a saturated fatty acid (palmitic acid, 16:0) at the sn-1 position and a polyunsaturated fatty acid (arachidonic acid, 20:4) at the sn-3 position. The metabolic fate of this specific DAG isomer is of interest for understanding cellular lipid homeostasis and the potential physiological effects of dietary or endogenously generated 1,3-DAGs. This guide provides a detailed exploration of the enzymatic processes that govern the metabolism of PAG in mammalian cells.

Putative Metabolic Pathways of this compound

The metabolism of PAG in mammalian cells is primarily dictated by the action of specific lipases and acyltransferases that recognize the 1,3-diacylglycerol structure. The main metabolic routes are hydrolysis to monoacylglycerols and free fatty acids, and acylation to form triacylglycerols. Direct phosphorylation is considered a minor pathway due to the substrate specificity of diacylglycerol kinases.

Hydrolysis of PAG

The primary hydrolytic pathway for 1,3-DAGs is catalyzed by hormone-sensitive lipase (B570770) (HSL). HSL exhibits a preference for 1,3-diacylglycerols over sn-1,2-diacylglycerols[4][5]. Adipose triglyceride lipase (ATGL) may also contribute to the hydrolysis of PAG, although its primary role is the breakdown of TAGs to DAGs[6][7].

The hydrolysis of PAG by HSL would yield two possible monoacylglycerols and their corresponding free fatty acids:

-

1-palmitoyl-rac-glycerol and arachidonic acid

-

3-arachidoyl-rac-glycerol and palmitic acid

The resulting monoacylglycerols can be further hydrolyzed by monoacylglycerol lipase (MGL) to glycerol and the respective free fatty acid.

Acylation of PAG

A major fate of 1,3-diacylglycerols is their acylation to form triacylglycerols. This reaction is catalyzed by diacylglycerol acyltransferases (DGATs). Notably, DGAT2 shows a preference for sn-1,3-DAG as a substrate compared to DGAT1[4][8]. This suggests that PAG is efficiently incorporated into TAGs. The acylation of PAG would result in a triacylglycerol with palmitic acid at the sn-1 position, arachidonic acid at the sn-3 position, and a third fatty acid at the sn-2 position.

Phosphorylation of PAG

Diacylglycerol kinases (DGKs) are responsible for the phosphorylation of DAGs to phosphatidic acid. However, DGKs exhibit a high degree of stereospecificity for sn-1,2-diacylglycerols[9][10][11][12]. Therefore, the direct phosphorylation of 1,3-PAG is considered to be a negligible metabolic pathway.

Isomerization of PAG

Acyl migration in diacylglycerols can lead to the isomerization of 1,3-DAGs to the more thermodynamically stable sn-1,2- or sn-2,3-DAGs[1][13]. While this process can occur non-enzymatically, the rate in a cellular environment is not well characterized. If isomerization of PAG occurs, the resulting sn-1,2-diacylglycerol (1-palmitoyl-2-arachidonoyl-sn-glycerol) could then enter the canonical signaling pathways involving PKC activation. However, this is likely a minor fate of PAG.

Figure 1: Putative metabolic pathways of this compound (PAG) in mammalian cells.

Quantitative Data Summary

Direct quantitative data on the metabolic fate of PAG is not available in the literature. The following table presents hypothetical data based on the known substrate preferences of the key enzymes involved. These values are intended to serve as a framework for experimental design and should be determined empirically.

| Metabolic Fate | Enzyme(s) | Percentage of PAG Metabolized (Hypothetical) | Product(s) |

| Acylation | DGAT2 | 60-70% | Triacylglycerol |

| Hydrolysis | HSL, ATGL | 25-35% | Monoacylglycerols, Free Fatty Acids |

| Isomerization | Non-enzymatic | < 5% | sn-1,2-Diacylglycerol |

| Phosphorylation | DGKs | < 1% | Phosphatidic Acid |

| Table 1: Hypothetical quantitative summary of the metabolic fate of this compound in a typical mammalian adipocyte. |

Experimental Protocols

To elucidate the precise metabolic fate of PAG, a series of experiments employing isotopically labeled substrates and advanced analytical techniques are required.

Synthesis of Radiolabeled 1-Palmitoyl-3-arachidoyl-rac-[¹⁴C]glycerol

A detailed protocol for the chemical synthesis of radiolabeled PAG is outlined below, adapted from general methods for acylglycerol synthesis[3][14].

Materials:

-

[U-¹⁴C]Glycerol

-

Palmitoyl (B13399708) chloride

-

Arachidoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Step 1: Monopalmitoylation of [¹⁴C]Glycerol:

-

Dissolve [U-¹⁴C]Glycerol in anhydrous pyridine.

-

Slowly add a stoichiometric amount of palmitoyl chloride in anhydrous dichloromethane at 0°C with constant stirring.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Monitor the reaction progress by TLC.

-

Purify the resulting 1-palmitoyl-rac-[¹⁴C]glycerol by silica gel column chromatography.

-

-

Step 2: Arachidoylation of 1-palmitoyl-rac-[¹⁴C]glycerol:

-

Dissolve the purified 1-palmitoyl-rac-[¹⁴C]glycerol in anhydrous pyridine.

-

Slowly add a stoichiometric amount of arachidoyl chloride in anhydrous dichloromethane at 0°C.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the formation of 1-palmitoyl-3-arachidoyl-rac-[¹⁴C]glycerol by TLC.

-

Purify the final product by silica gel column chromatography.

-

-

Step 3: Characterization and Quantification:

-

Confirm the structure of the synthesized radiolabeled PAG by mass spectrometry.

-

Determine the specific activity (dpm/mol) of the purified product using a scintillation counter and by measuring the mass.

-

Tracing the Metabolism of Radiolabeled PAG in Mammalian Cells

This protocol describes how to track the metabolic fate of the synthesized radiolabeled PAG in a cultured mammalian cell line (e.g., 3T3-L1 adipocytes).

Materials:

-

Cultured mammalian cells (e.g., 3T3-L1 adipocytes)

-

Radiolabeled 1-palmitoyl-3-arachidoyl-rac-[¹⁴C]glycerol

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)

-

TLC plates and developing solvents

-

Phosphorimager or scintillation counter

-

Standards for TAG, DAG isomers, MAG isomers, and free fatty acids

Procedure:

-

Cell Culture and Treatment:

-

Culture 3T3-L1 cells to confluence and differentiate into adipocytes.

-

Incubate the differentiated adipocytes with a known concentration and specific activity of radiolabeled PAG in serum-free medium for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Lipid Extraction:

-

At each time point, wash the cells with ice-cold PBS to stop the metabolic processes.

-

Extract the total lipids from the cells using the Folch method (chloroform:methanol).

-

-

Lipid Separation and Analysis:

-

Spot the lipid extracts onto a TLC plate alongside the lipid standards.

-

Develop the TLC plate using an appropriate solvent system to separate TAGs, DAG isomers, MAG isomers, and free fatty acids.

-

Visualize the lipid spots using a phosphorimager.

-

Scrape the corresponding spots from the TLC plate and quantify the radioactivity in each lipid class using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of total radioactivity incorporated into each lipid class at each time point.

-

Plot the metabolic flux of PAG into its various downstream products over time.

-

Figure 2: Experimental workflow for synthesizing and tracing the metabolic fate of radiolabeled PAG.

Conclusion

The metabolic fate of this compound in mammalian cells is primarily directed towards energy storage through its efficient acylation into triacylglycerols, a process likely mediated by DGAT2. Hydrolysis by hormone-sensitive lipase represents another significant pathway, releasing its constituent fatty acids for other metabolic uses. Due to the high substrate specificity of diacylglycerol kinases for sn-1,2 isomers, PAG is unlikely to directly participate in canonical DAG-mediated signaling cascades. However, the possibility of minor isomerization to a signaling-competent form cannot be entirely excluded. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of the quantitative metabolic flux of PAG, which will be crucial for a complete understanding of the physiological roles of 1,3-diacylglycerols in health and disease. This knowledge is of particular relevance to researchers in the fields of lipid metabolism, cellular signaling, and the development of therapeutic agents targeting lipid metabolic pathways.

References

- 1. research.monash.edu [research.monash.edu]

- 2. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Preparation of radioactively labeled synthetic sn-1,2-diacylglycerols for studies of lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the substrate and stereo/regioselectivity of adipose triglyceride lipase, hormone-sensitive lipase, and diacylglycerol-O-acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hormone-sensitive lipase: control of intracellular tri-(di-)acylglycerol and cholesteryl ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Adipose Triglyceride Lipase Regulation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in chemical proteomic evaluation of lipid kinases – DAG kinases as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function [frontiersin.org]

- 11. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling | MDPI [mdpi.com]

- 12. Diacylglycerol Kinases and Its Role in Lipid Metabolism and Related Diseases | MDPI [mdpi.com]

- 13. research.monash.edu [research.monash.edu]

- 14. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Dance of a Specific Diacylglycerol: A Technical Guide to the Interactions of 1-Palmitoyl-3-arachidoyl-rac-glycerol with Lipid-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the interaction of the specific diacylglycerol (DAG) molecule, 1-Palmitoyl-3-arachidoyl-rac-glycerol, with a crucial class of cellular regulators: lipid-binding proteins. Diacylglycerols are pivotal second messengers, transiently produced at cellular membranes to orchestrate a multitude of signaling cascades. The precise nature of their acyl chains is increasingly recognized as a key determinant of their signaling specificity and potency. This document provides a comprehensive overview of the known and extrapolated interactions of this compound, focusing on the structural basis of these interactions, the downstream signaling consequences, and detailed experimental protocols for their investigation.

Core Concepts: Diacylglycerol Signaling and the C1 Domain

Diacylglycerol molecules, including this compound, exert their signaling functions primarily through a highly conserved zinc-finger motif known as the C1 domain.[1][2] This domain, approximately 50 amino acids long, is found in a variety of signaling proteins and serves as the primary binding site for DAGs and their synthetic analogs, the phorbol (B1677699) esters.[1][2] The binding of DAG to the C1 domain induces a conformational change in the host protein, typically promoting its translocation to the cell membrane where it can engage with its substrates and downstream effectors. The affinity and specificity of this interaction are influenced by the lipid composition of the membrane and, critically, the acyl chain composition of the DAG molecule itself.

Key Lipid-Binding Protein Interactors

Several key families of signaling proteins are known to be regulated by diacylglycerols and are therefore potential interactors with this compound. These include:

-

Protein Kinase C (PKC) Isoforms: The most well-characterized family of DAG effectors, PKCs are serine/threonine kinases that play central roles in a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[3]

-

Munc13 Isoforms: Essential for the priming of synaptic vesicles, Munc13 proteins are critical for neurotransmitter release. Their C1 domains bind DAG, a step that is crucial for their function in the presynaptic terminal.[4][5][6]

-

Ras Guanyl Nucleotide Releasing Proteins (RasGRPs): These proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase Ras. By binding to DAG, RasGRPs are recruited to the membrane to activate Ras and its downstream signaling pathways, such as the MAPK/ERK cascade.[7][8][9]

-

Chimaerins: This family of proteins possesses Rac-GTPase activating protein (GAP) activity. Their C1 domains bind DAG, which regulates their ability to inactivate the small GTPase Rac, a key regulator of the actin cytoskeleton and cell migration.[10][11][12]

Quantitative Data Presentation

Direct quantitative binding data for the interaction of this compound with lipid-binding proteins is not extensively available in the current scientific literature. However, studies on diacylglycerols with varying acyl chain compositions provide valuable insights into the expected binding affinities and activation potencies. The following tables summarize representative data for DAGs containing palmitoyl (B13399708) (16:0) and arachidonoyl (20:4) fatty acids to provide a comparative context.

Table 1: Representative Binding Affinities (Kd) of Diacylglycerol Analogs to C1 Domains

| Protein/C1 Domain | Diacylglycerol Analog | Method | Reported Kd (nM) | Reference |

| β2-Chimaerin | [3H]PDBu (phorbol ester) | Radioligand Binding | 0.34 ± 0.04 | [10] |

| Munc13-1 C1 domain | Bryostatin (B1237437) 1 | In vitro binding assay | 8.07 ± 0.90 | [5] |

| Full-length Munc13-1 | Bryostatin 1 | In vitro binding assay | 0.45 ± 0.04 | [5] |

Note: Phorbol esters and bryostatin are potent DAG analogs that bind to the C1 domain with high affinity. Data for direct binding of specific DAG species is limited.

Table 2: Relative Activation of Protein Kinase C by Different Diacylglycerol Species

| PKC Isoform | Diacylglycerol Species | Relative Activation Potency | Key Findings | Reference |

| Mixed PKC isoforms | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) | High | SAG at 1.0 and 2.0 mol% showed greater potency than dioleoylglycerol (DOG). | [13][14] |

| Mixed PKC isoforms | 1-palmitoyl-sn-2-butyrylglycerol | High | As effective as dioleoylglycerol in stimulating phosphorylation. | [15] |

Note: These studies highlight that the presence of an arachidonoyl chain at the sn-2 position can enhance PKC activation. The specific activity of this compound would need to be empirically determined.

Signaling Pathways and Logical Relationships

The interaction of this compound with its protein targets initiates distinct downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Overview of Diacylglycerol Signaling Pathways.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the interaction between this compound and lipid-binding proteins.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a radiometric assay to measure the kinase activity of PKC in response to stimulation by this compound.

Experimental Workflow Diagram:

Caption: Workflow for an in vitro PKC kinase assay.

Methodology:

-

Preparation of Lipid Vesicles:

-

Prepare a lipid mixture of phosphatidylserine (B164497) (PS) and phosphatidylcholine (PC) (e.g., 20:80 molar ratio) in chloroform.

-

For the experimental condition, add this compound to the lipid mixture at a desired molar percentage (e.g., 1-5 mol%).

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

-

Resuspend the lipid film in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl) by vortexing or sonication to form small unilamellar vesicles (SUVs).

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the following components on ice:

-

20 µL of assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT).

-

10 µL of prepared lipid vesicles (with or without this compound).

-

10 µL of PKC substrate (e.g., myelin basic protein or a specific peptide substrate).

-

10 µL of purified PKC enzyme.

-

-

Pre-incubate the mixture at 30°C for 2 minutes.

-

Initiate the reaction by adding 10 µL of 100 µM ATP containing [γ-³²P]ATP.

-

Incubate at 30°C for 10-20 minutes.

-

-

Stopping the Reaction and Quantification:

-

Terminate the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash once with acetone (B3395972) and let it air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Experimental Workflow Diagram:

Caption: Workflow for Isothermal Titration Calorimetry.

Methodology:

-

Sample Preparation:

-

Dialyze the purified lipid-binding protein (e.g., the C1 domain of Munc13) and the lipid vesicles containing this compound extensively against the same buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl) to minimize heat of dilution effects.

-

Degas both the protein and lipid solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the lipid vesicle solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small injections (e.g., 5-10 µL) of the lipid vesicle solution into the protein solution, allowing the system to reach equilibrium after each injection.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data (heat change per injection) is integrated and plotted against the molar ratio of lipid to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the kinetics (association and dissociation rates) and affinity of the interaction between a lipid-binding protein and a membrane containing this compound.

Experimental Workflow Diagram:

Caption: Workflow for Surface Plasmon Resonance analysis.

Methodology:

-

Liposome Preparation and Immobilization:

-

Prepare lipid vesicles containing this compound as described for the ITC protocol.

-

Immobilize the liposomes onto a suitable SPR sensor chip (e.g., an L1 chip, which has a lipophilic surface).

-

-

Binding Analysis:

-

Inject a series of concentrations of the purified lipid-binding protein (analyte) over the sensor surface.

-

The association of the protein with the immobilized liposomes is monitored in real-time as a change in the resonance signal.

-

Following the association phase, inject buffer over the surface to monitor the dissociation of the protein.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Co-Immunoprecipitation (Co-IP)

Co-IP can be used to demonstrate the interaction between a lipid-binding protein and this compound within a cellular context, often by assessing the recruitment of the protein to membranes.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells that endogenously or exogenously express the lipid-binding protein of interest (e.g., Flag-tagged RasGRP1).

-

Treat the cells with a cell-permeable form of this compound or stimulate a signaling pathway that generates this specific DAG.

-

-

Cell Lysis and Immunoprecipitation:

-

Lyse the cells in a non-denaturing lysis buffer.

-

Incubate the cell lysate with an antibody specific to the protein of interest (or its tag) that is coupled to beads (e.g., anti-Flag M2 agarose (B213101) beads).

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

-

Analysis by Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies against the protein of interest and potential interacting partners that are recruited to the membrane in a DAG-dependent manner. An increase in the co-immunoprecipitation of a membrane-associated protein would suggest DAG-dependent membrane recruitment of the protein of interest.

-

Conclusion

This compound, as a specific molecular species of diacylglycerol, is poised to play a nuanced role in cellular signaling. Its interaction with a diverse set of C1 domain-containing proteins, including PKC, Munc13, RasGRP, and chimaerins, can trigger a wide range of physiological responses. While direct quantitative data for this specific lipid is still emerging, the principles of DAG-C1 domain interaction and the influence of acyl chain composition provide a strong framework for understanding its biological functions. The detailed experimental protocols provided herein offer a practical guide for researchers to further elucidate the specific roles of this compound in health and disease, paving the way for the development of novel therapeutic strategies targeting these critical signaling pathways.

References

- 1. C1 Protein Domain | Cell Signaling Technology [cellsignal.com]

- 2. C1 domain - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Probing the Diacylglycerol Binding Site of Presynaptic Munc13-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation of Munc13-1 by Diacylglycerol (DAG)-Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of RasGRP via a Phorbol Ester-Responsive C1 Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation and Function of the RasGRP Family of Ras Activators in Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β2-Chimaerin is a novel target for diacylglycerol: Binding properties and changes in subcellular localization mediated by ligand binding to its C1 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structural and chemical specificity of diacylglycerols for protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tale of Two Isomers: A Technical Guide to the Contrasting Roles of 1,3- and 1,2-Diacylglycerols in Cellular Signaling

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are pivotal lipid molecules central to cellular metabolism and signaling. However, the biological activity of DAG is exquisitely dependent on its isomeric form. This technical guide provides an in-depth exploration of the distinct roles of sn-1,2-diacylglycerol (sn-1,2-DAG) as a potent second messenger and sn-1,3-diacylglycerol (sn-1,3-DAG) as a biologically inactive metabolic intermediate in the context of canonical signaling pathways. We will dissect the enzymatic pathways governing their synthesis and degradation, their differential effects on key signaling proteins such as Protein Kinase C (PKC) and Ras Guanyl Nucleotide Releasing Proteins (RasGRPs), and present detailed experimental protocols for their differentiation and quantification. This guide aims to equip researchers with the foundational knowledge and practical methodologies to accurately investigate the nuanced roles of these critical lipid isomers in health and disease.

Core Functional Differences: Signaling versus Metabolism

The fundamental distinction between sn-1,2-DAG and sn-1,3-DAG lies in their stereochemistry, which dictates their ability to interact with specific protein domains.[1] sn-1,2-DAG, with fatty acyl chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, is the biologically active isomer that functions as a crucial second messenger in a multitude of signal transduction cascades.[1][2] In stark contrast, sn-1,3-DAG, with acyl chains at the sn-1 and sn-3 positions, is not a physiological activator of these signaling pathways and primarily serves as an intermediate in triglyceride metabolism.[1]

sn-1,2-Diacylglycerol: The Prototypical Second Messenger

The generation of sn-1,2-DAG at the plasma membrane, most notably through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), is a canonical event in signal transduction.[3][4] This transient increase in local sn-1,2-DAG concentration serves to recruit and activate a host of downstream effector proteins that contain a conserved C1 domain.[5] The primary and most well-characterized effector of sn-1,2-DAG is Protein Kinase C (PKC).[5] The binding of sn-1,2-DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that relieves autoinhibition and promotes their kinase activity, leading to the phosphorylation of a vast array of substrate proteins and the orchestration of diverse cellular responses, including proliferation, differentiation, and apoptosis.[6][7]

Beyond PKC, sn-1,2-DAG also activates other C1 domain-containing proteins, such as RasGRPs, which are guanine (B1146940) nucleotide exchange factors (GEFs) for Ras family GTPases.[8][9] By recruiting RasGRPs to the membrane, sn-1,2-DAG facilitates the activation of Ras and its downstream signaling cascades, including the MAPK/ERK pathway.[9][10]

sn-1,3-Diacylglycerol: A Metabolic Intermediate

sn-1,3-Diacylglycerol does not possess the correct stereospecificity to bind and activate the C1 domains of proteins like PKC and RasGRPs.[1] Consequently, it does not function as a second messenger in the same capacity as its sn-1,2- counterpart. Instead, sn-1,3-DAG is primarily involved in the synthesis and breakdown of triacylglycerols (TAGs).[1] For instance, it can be formed during the hydrolysis of TAGs by certain lipases and can be acylated to form TAGs.[1]

Enzymatic Control of Diacylglycerol Isomer Levels

The cellular concentrations of sn-1,2-DAG and sn-1,3-DAG are tightly regulated by the coordinated action of specific enzymes.

Generation of sn-1,2-Diacylglycerol

-

Phospholipase C (PLC): This family of enzymes is a primary source of signaling sn-1,2-DAG.[3][4] Upon activation by various upstream signals, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), PLCs hydrolyze PIP2 at the plasma membrane to generate sn-1,2-DAG and inositol (B14025) 1,4,5-trisphosphate (IP3).[3][4]

-

Phospholipase D (PLD) and Phosphatidic Acid Phosphatase (PAP): PLD hydrolyzes phosphatidylcholine (PC) to produce phosphatidic acid (PA), which can then be dephosphorylated by PAP to yield sn-1,2-DAG.

-

De Novo Synthesis: The de novo synthesis of glycerolipids also produces sn-1,2-DAG as an intermediate.[4]

Termination of sn-1,2-Diacylglycerol Signaling

-

Diacylglycerol Kinases (DGKs): These enzymes phosphorylate sn-1,2-DAG to phosphatidic acid (PA), thereby terminating its signaling activity.[6] The different isoforms of DGK exhibit distinct subcellular localizations and regulatory properties, allowing for precise spatial and temporal control of sn-1,2-DAG levels.

-

Diacylglycerol Lipases (DAGLs): These enzymes hydrolyze sn-1,2-DAG to produce a free fatty acid and a monoacylglycerol.[4]

Metabolism of sn-1,3-Diacylglycerol

-

Triglyceride Lipases: Enzymes such as hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL) can hydrolyze TAGs to produce sn-1,3-DAG.[1]

-

Acyl-CoA:diacylglycerol Acyltransferase (DGAT): This enzyme catalyzes the acylation of DAG to form TAG, and can utilize sn-1,3-DAG as a substrate.

Quantitative Data on Isomer-Specific Protein Interactions

While it is qualitatively established that sn-1,2-DAG is the active signaling isomer, quantitative data underscores this functional dichotomy. The affinity of the C1 domain for DAG is a key determinant of the activation of downstream effectors.

| Parameter | sn-1,2-Diacylglycerol | sn-1,3-Diacylglycerol | Reference(s) |

| PKC Activation | Potent activator of conventional and novel PKC isoforms. | Not a physiological activator. | [1] |

| PKC C1 Domain Binding Affinity (Kd) | The C1 domains of novel PKCs bind to DAG-containing membranes with an affinity that is two orders of magnitude higher than that of conventional PKC C1 domains. | No significant binding reported. | [11][12] |

| Fold Activation of PKC Isoforms | Varies depending on the PKC isoform and the fatty acid composition of the DAG. For example, at 2000 mmol%, some DAG species can increase PKCα activity by approximately 7-fold. | No significant activation. | [6] |

| RasGRP1 Activation | Recruits RasGRP1 to the Golgi apparatus, leading to Ras activation. | Does not recruit RasGRP1. | [13] |

Signaling Pathways

The differential roles of 1,2- and 1,3-diacylglycerol are best understood by visualizing their respective positions within cellular signaling and metabolic pathways.

References

- 1. daneshyari.com [daneshyari.com]

- 2. Reactome | p-RasGRP1,3:DAG cause RAS to exchange GDP for GTP [reactome.org]

- 3. Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Association of diacylglycerol kinase ζ with protein kinase C α: spatial regulation of diacylglycerol signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation and Function of the RasGRP Family of Ras Activators in Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A diacylglycerol-protein kinase C-RasGRP1 pathway directs Ras activation upon antigen receptor stimulation of T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Diacylglycerol-Protein Kinase C-RasGRP1 Pathway Directs Ras Activation upon Antigen Receptor Stimulation of T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 10. Probing the Determinants of Diacylglycerol Binding Affinity in C1B domain of Protein Kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of inhibitors of diacylglycerol metabolism on protein kinase C-mediated responses in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 1-Palmitoyl-3-arachidoyl-rac-glycerol in Plasma by LC-MS/MS

Introduction

Diacylglycerols (DAGs) are critical lipid molecules that function as intermediates in metabolic pathways and as second messengers in cellular signaling.[1][2] The specific acyl chain composition of DAGs can influence their biological activity. 1-Palmitoyl-3-arachidoyl-rac-glycerol is a diacylglycerol containing palmitic acid (16:0) and arachidic acid (20:0). Accurate quantification of individual DAG species like this in plasma is essential for understanding their physiological roles and their potential as biomarkers in various diseases.[1][2] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in plasma samples.

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of this compound from other lipid species in the plasma extract. The analyte is then detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the target analyte. Due to the low ionization efficiency of native DAGs, a derivatization step can be employed to enhance the signal intensity.[1][2][3][4]

Experimental Protocols

1. Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS): A structurally similar, stable isotope-labeled diacylglycerol (e.g., d5-DG(16:0/20:0)) is recommended for highest accuracy. If unavailable, a non-endogenous odd-chain diacylglycerol can be used.

-

Solvents: LC-MS grade methanol (B129727), acetonitrile, isopropanol, methyl-tert-butyl ether (MTBE), and water.

-

Reagents: Ammonium (B1175870) formate (B1220265), formic acid.

-

Human plasma (collected in K2-EDTA tubes)

2. Sample Preparation: Liquid-Liquid Extraction (Matyash Method)

This protocol is adapted from lipidomics studies for the extraction of neutral lipids like diacylglycerols.[5][6][7]

-

Thaw plasma samples on ice.

-

To 20 µL of plasma, add 10 µL of the internal standard solution.

-

Add 225 µL of ice-cold methanol and vortex for 10 seconds.

-

Add 750 µL of cold MTBE and shake for 10 minutes at 4°C.[7]

-

Induce phase separation by adding 188 µL of LC/MS-grade water.[7]

-

Vortex for 20 seconds and centrifuge at 14,000 x g for 10 minutes.

-

Carefully collect the upper organic layer, which contains the lipids.

-

Dry the extract under a stream of nitrogen or using a centrifugal evaporator.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 isopropanol:acetonitrile with 10 mM ammonium formate).

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating DAG isomers.[7]

-

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.[6]

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[6][7]

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: Ramp to 90% B

-

15-20 min: Hold at 90% B

-

20.1-25 min: Return to 30% B for re-equilibration

-

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

The precursor ion for this compound (C39H76O5, MW: 625.0 g/mol ) will be the [M+NH4]+ adduct.[8] The exact m/z is 643.6.

-

Product ions are generated from the neutral loss of the fatty acyl chains.

-

Primary Transition (Quantifier): m/z 643.6 → [M+H - H2O - C16H32O2]+ (loss of palmitic acid)

-

Secondary Transition (Qualifier): m/z 643.6 → [M+H - H2O - C20H40O2]+ (loss of arachidic acid)

-

-